1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Description
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone features a unique architecture with three critical motifs:
- Pyrrolidine core: A five-membered amine ring substituted at the 3-position with a 1,2,3-triazole group.
- Triazole substituent: The 4-position of the triazole is modified with a cyclopropyl group, a small, rigid substituent.
- Ethanone backbone: The carbonyl group is substituted with an o-tolyloxy (ortho-methylphenoxy) group and a pyrrolidin-1-yl moiety.
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-2-3-5-17(13)24-12-18(23)21-9-8-15(10-21)22-11-16(19-20-22)14-6-7-14/h2-5,11,14-15H,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBTUSCCBPZOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
-
Formation of the Triazole Ring: : This can be achieved through a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.
-
Synthesis of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
-
Coupling of the Triazole and Pyrrolidine Rings: : The triazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
-
Introduction of the o-Tolyloxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, in particular, is known for its ability to bind to metal ions and other biomolecules, which could be crucial for its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The cyclopropyl group on the triazole distinguishes the target compound from analogs with aryl or heteroaryl substituents.
Key Insight : Bulky aryl substituents (e.g., methoxyphenyl, dichlorophenyl) are associated with biological activity, while cyclopropyl may optimize pharmacokinetics.
Aryloxy/Ethanone Substituent Modifications
The o-tolyloxy group in the target compound contrasts with other aryl or heteroaryl ethanone substituents.
Key Insight : Electron-deficient aryl groups (e.g., dichlorophenyl) enhance target binding, while o-tolyloxy balances lipophilicity and steric effects.
Amine Core Modifications
The pyrrolidine ring in the target compound is substituted at the 3-position, unlike analogs with azepane or unmodified pyrrolidine.
Key Insight: Substituting the pyrrolidine at the 3-position (vs. ethanone-2) may alter conformational flexibility, impacting binding kinetics.
Research Implications
- Structural Uniqueness: The triazole’s 3-position on pyrrolidine and cyclopropyl substitution differentiate the target from analogs, suggesting novel interaction modes.
- Activity Prediction : Based on , the compound may exhibit antifungal activity via CYP51 binding, though experimental validation is needed.
- Synthetic Feasibility : High yields in analogous compounds (e.g., 89–99% ) suggest feasible scalability for the target.
Biological Activity
1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a triazole moiety and a pyrrolidine ring. The presence of the cyclopropyl group in the triazole enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 299.35 g/mol |
| CAS Number | Not available |
Pharmacological Activities
Research indicates that compounds containing triazole and pyrrolidine structures exhibit various biological activities, including:
Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. Studies show that similar compounds can inhibit fungal growth by disrupting cell membrane integrity. The specific compound may possess similar properties, potentially useful in treating fungal infections.
Anticancer Activity
Triazole derivatives have been explored as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression. For instance, some studies have demonstrated that triazoles can inhibit BRAF(V600E) mutations, which are prevalent in melanoma. The SAR suggests that modifications to the triazole ring can enhance potency against cancer cells.
Anti-inflammatory Effects
Compounds with pyrrolidine structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis or other inflammatory diseases.
Case Studies
-
Antifungal Activity Assessment
A study evaluated a series of triazole derivatives for antifungal efficacy against Candida species. Results indicated that modifications at the cyclopropyl position significantly enhanced antifungal activity compared to non-cyclopropyl analogs. -
Anticancer Efficacy
In vitro studies on similar triazole-pyrrolidine compounds revealed significant cytotoxic effects against various cancer cell lines (e.g., A549 and MCF7). The mechanism of action was linked to apoptosis induction and cell cycle arrest. -
Anti-inflammatory Mechanisms
A recent investigation into pyrrolidine derivatives showed that they effectively reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating potential use as anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical modifications that enhance biological activity:
- Cyclopropyl Group : Contributes to increased lipophilicity and potential receptor binding affinity.
- Triazole Moiety : Essential for antimicrobial and anticancer activity; substitutions on this ring can significantly impact efficacy.
- Pyrrolidine Ring : Modifications here can alter pharmacokinetic properties, enhancing bioavailability and reducing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
